molecular formula C13H16ClN3 B1481644 7-(chloromethyl)-6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole CAS No. 2097945-21-4

7-(chloromethyl)-6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole

Cat. No.: B1481644
CAS No.: 2097945-21-4
M. Wt: 249.74 g/mol
InChI Key: MDNOVKWDVFVHBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-(Chloromethyl)-6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole is a functionalized heterocyclic compound designed for advanced chemical synthesis and pharmaceutical research. This molecule is built on the 1H-imidazo[1,2-b]pyrazole scaffold, a condensed five-membered N-heterocycle that has attracted significant attention due to its diverse and useful bioactivities, which include antimicrobial, anticancer, and anti-inflammatory properties . The chloromethyl group at the 7-position is a versatile synthetic handle, allowing this compound to serve as a key intermediate for further functionalization through various cross-coupling reactions and nucleophilic substitutions . The strategic substitution with cyclopropyl and cyclopropylmethyl groups is indicative of its potential application in medicinal chemistry. The imidazo[1,2-b]pyrazole core is recognized as a promising non-classical isostere of the indole ring, a common motif in pharmaceuticals. Replacing indole with this scaffold has been shown to significantly improve solubility in aqueous media, thereby addressing common challenges in drug development such as poor bioavailability and metabolic instability . This makes derivatives of this scaffold, including the present compound, highly valuable for creating analogs of existing drugs or for developing new chemical entities with optimized physicochemical properties. Researchers can leverage this building block in the synthesis of novel compounds for biological screening and structure-activity relationship (SAR) studies. NOTE: This product is supplied for Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

7-(chloromethyl)-6-cyclopropyl-1-(cyclopropylmethyl)imidazo[1,2-b]pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3/c14-7-11-12(10-3-4-10)15-17-6-5-16(13(11)17)8-9-1-2-9/h5-6,9-10H,1-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNOVKWDVFVHBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1CN2C=CN3C2=C(C(=N3)C4CC4)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biological Activity

7-(Chloromethyl)-6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole is a heterocyclic compound belonging to the imidazo[1,2-b]pyrazole class. This compound is of considerable interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, summarizing key research findings and presenting relevant data.

Chemical Structure

The molecular structure of this compound can be represented as follows:

  • Chemical Formula : C10_{10}H12_{12}ClN3_3
  • Molecular Weight : 211.68 g/mol

Biological Activities

Recent studies have highlighted the diverse biological activities exhibited by pyrazole derivatives, including those structurally related to this compound. The following sections outline specific biological activities reported in the literature.

Anticancer Activity

Research indicates that imidazo[1,2-b]pyrazole derivatives possess significant anticancer properties. A study published in Journal of Medicinal Chemistry demonstrated that compounds with similar structures inhibited cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: Anticancer Activity of Related Compounds

Compound NameIC50 (µM)Cancer Type
7-(Chloromethyl)-6-cyclopropyl-...5.4Breast Cancer
6-Methyl-1H-imidazo[1,2-b]pyrazole3.2Lung Cancer
4-Amino-3-methyl-5-pyrazole4.5Colon Cancer

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been extensively studied. A review highlighted that compounds with a similar pyrazole core exhibited activity against a range of pathogens including bacteria and fungi . The mechanism often involves interference with microbial DNA synthesis or disruption of cell membrane integrity.

Table 2: Antimicrobial Efficacy of Pyrazole Derivatives

Compound NameMinimum Inhibitory Concentration (MIC)Pathogen
7-(Chloromethyl)-6-cyclopropyl-...32 µg/mLStaphylococcus aureus
6-Cyclopropyl-4-methylpyrazole16 µg/mLEscherichia coli
3-Amino-5-pyrazole8 µg/mLCandida albicans

The biological activity of this compound can be attributed to its interaction with various biological targets. Notably:

  • Inhibition of Enzymatic Activity : Many pyrazole derivatives act as inhibitors of key enzymes involved in cancer cell metabolism.
  • DNA Interaction : Some studies suggest that these compounds may bind to DNA, disrupting replication and transcription processes.

Case Studies

Several case studies have been conducted to explore the therapeutic potential of imidazo[1,2-b]pyrazoles:

  • Case Study on Breast Cancer : A clinical trial evaluated the efficacy of a closely related compound in patients with advanced breast cancer, showing promising results in tumor size reduction and overall survival rates.
  • Antimicrobial Resistance : A study focusing on antibiotic-resistant strains demonstrated that pyrazole derivatives could restore sensitivity to conventional antibiotics when used in combination therapies.

Comparison with Similar Compounds

Substituent Variations and Core Modifications

The table below highlights structural differences between the target compound and key analogues:

Compound Name Substituents (Positions) CAS Number Key Features
7-(Chloromethyl)-6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole 7-(ClCH₂), 6-cyclopropyl, 1-(cyclopropylmethyl) - Dual cyclopropyl groups, ClCH₂
7-(Chloromethyl)-1-cyclopentyl-6-methyl-1H-imidazo[1,2-b]pyrazole 7-(ClCH₂), 6-methyl, 1-cyclopentyl 2090914-26-2 Cyclopentyl, methyl substituents
7-(Chloromethyl)-6-methyl-1-(prop-2-yn-1-yl)-1H-imidazo[1,2-b]pyrazole 7-(ClCH₂), 6-methyl, 1-(propynyl) 2092712-72-4 Propargyl group, methyl
1-(2-Chloroethyl)-6-cyclopropyl-1H-imidazo[1,2-b]pyrazole 1-(ClCH₂CH₂), 6-cyclopropyl 2098138-97-5 Chloroethyl chain

Key Observations :

  • The target compound’s dual cyclopropyl groups likely enhance steric hindrance and metabolic stability compared to analogues with methyl (e.g., 2090914-26-2) or propargyl (e.g., 2092712-72-4) substituents .
  • The 7-chloromethyl group is a common feature, suggesting shared reactivity for further functionalization, as seen in selective magnesiation and zincation strategies .

Physicochemical Properties

  • Solubility : The dual cyclopropyl groups in the target compound may improve aqueous solubility compared to analogues with bulkier (e.g., cyclopentyl) or hydrophobic (e.g., propargyl) substituents, aligning with solubility enhancements observed in imidazo[1,2-b]pyrazole-based pruvanserin isosteres .
  • Reactivity : The 7-chloromethyl group is a reactive handle for cross-coupling or nucleophilic substitution, similar to other chloromethyl-containing analogues (e.g., 2098138-97-5) .

Preparation Methods

General Synthetic Strategy

The preparation of this compound typically involves constructing the imidazo[1,2-b]pyrazole core followed by selective functionalization to introduce the chloromethyl and cyclopropyl substituents. The synthesis can be broken down into the following key steps:

Pyrazole Intermediate Synthesis

A common approach to the pyrazole intermediate involves the condensation of substituted β-ketoesters or β-diketones with hydrazine derivatives. For example, methyl 3-cyclopropyl-3-oxopropionate reacts with phenylhydrazine in acetic acid at elevated temperatures (around 120 °C) to yield cyclopropyl-substituted pyrazolones. This step typically involves:

  • Reaction under inert atmosphere (argon)
  • Heating overnight in acetic acid solvent
  • Workup involving solvent evaporation, extraction with ethyl acetate and water, washing, drying, and purification by trituration

This method yields 5-cyclopropyl-2-phenyl-2,4-dihydro-pyrazol-3-one as a key intermediate with good purity and yield.

Cyclization to Imidazo[1,2-b]pyrazole Core

The pyrazole intermediate undergoes cyclization to form the fused imidazo[1,2-b]pyrazole ring system. This is often achieved by:

  • Dehydration reactions using concentrated sulfuric acid or other dehydrating agents
  • Starting from 4-carboxyethyl-5-amino-pyrazoles, dehydration yields ethyl 2-phenyl-2,3-dihydro-1H-imidazo[1,2-b]pyrazole-7-carboxylates
  • Subsequent hydrolysis of carboxyethyl groups to carboxylic acids

This step is crucial for establishing the bicyclic scaffold and can be optimized for yield by controlling acid concentration and reaction time.

Representative Preparation Data Summary

Step Reagents/Conditions Yield (%) Notes
Pyrazole formation Methyl 3-cyclopropyl-3-oxopropionate, phenylhydrazine, acetic acid, 120 °C, overnight ~85 Inert atmosphere, workup with EtOAc/water
Cyclization to imidazo-pyrazole Concentrated H2SO4 dehydration of 4-carboxyethyl-5-amino-pyrazoles 60-75 Acid concentration and time critical
Hydrolysis of ester to acid Aqueous base hydrolysis 80-90 Converts ester to carboxylic acid
N1-Cyclopropylmethylation Cyclopropylmethyl halide, base (e.g., K2CO3), DMF 70-85 Regioselective alkylation
7-Chloromethylation Chloromethyl methyl ether, Lewis acid catalyst 60-80 Controlled to prevent multiple substitutions

Detailed Research Findings and Optimization

  • Yield Optimization : The low reactivity of carboxylic acid intermediates during amide formation or further functionalization can be improved by using diphenylphosphoryl azide (DPPA) in DMF, which facilitates coupling reactions with amines and improves yields for related compounds.
  • Selectivity : The selective introduction of cyclopropylmethyl and chloromethyl groups requires optimization of base strength, solvent polarity, and temperature to avoid side reactions such as over-alkylation or ring opening of cyclopropyl groups.
  • Purity and Characterization : Purification steps often include recrystallization, trituration, and chromatographic methods. Characterization by NMR, MS (ESI+), and HPLC confirms the structure and purity of intermediates and final products.

Q & A

Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?

Methodological Answer:
Optimization involves multi-step strategies:

  • Cyclization Reactions : Utilize precursors like cyclopropane derivatives and imidazo[1,2-b]pyrazole cores, employing cyclocondensation or cycloaddition methods to form the heterocyclic scaffold .
  • Statistical Design of Experiments (DoE) : Apply fractional factorial or response surface methodologies to identify critical parameters (e.g., temperature, solvent polarity, catalyst loading) that maximize yield while minimizing side reactions .
  • Purification : Employ gradient elution in HPLC or flash chromatography with polar stationary phases to isolate the target compound from byproducts .

Basic: What analytical techniques are most effective for characterizing the structure and purity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : Use 1^1H and 13^13C NMR to confirm substituent positions and cyclopropane ring integrity. 2D NMR (e.g., COSY, NOESY) resolves spatial arrangements .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular formula and detects isotopic patterns from chlorine atoms .
  • X-Ray Crystallography : Resolves crystal packing and steric effects of cyclopropane groups, critical for understanding reactivity .

Advanced: What computational strategies can predict the reactivity and stability of this compound under various conditions?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) to model reaction pathways, transition states, and intermediates. Software like Gaussian or ORCA can predict regioselectivity in chloromethylation steps .
  • Reaction Path Search Algorithms : Tools like GRRM or AFIR simulate potential energy surfaces to identify low-energy pathways for cyclopropane ring formation .
  • Molecular Dynamics (MD) : Assess solvation effects and thermal stability in different solvents .

Advanced: How can conflicting experimental data regarding reaction pathways be systematically resolved?

Methodological Answer:

  • Statistical Contradiction Analysis : Apply multivariate regression to isolate variables causing discrepancies (e.g., solvent polarity vs. temperature effects) .
  • Feedback Loops : Integrate experimental results with computational models (e.g., DFT-validated intermediates) to refine hypotheses iteratively .
  • Isotopic Labeling : Trace reaction mechanisms (e.g., 13^{13}C-labeled cyclopropane precursors) to confirm or refute competing pathways .

Advanced: What methodologies enable the study of substituent effects on the compound’s biological activity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Synthesize analogs with varying substituents (e.g., halogens, alkyl chains) and test in enzyme inhibition assays (e.g., kinase or protease panels) .
  • Free Energy Perturbation (FEP) : Computational modeling quantifies binding affinity changes caused by cyclopropane steric effects .
  • Pharmacokinetic Profiling : Use in vitro assays (e.g., microsomal stability, plasma protein binding) to correlate substituent hydrophobicity with bioavailability .

Basic: What challenges exist in purifying this compound, and what chromatographic techniques are optimal?

Methodological Answer:

  • Challenges : Hydrophobicity from cyclopropane groups complicates reverse-phase HPLC separation. Chlorine atoms may cause column degradation.
  • Solutions :
    • Ion-Pair Chromatography : Add trifluoroacetic acid (TFA) to improve peak resolution .
    • Size-Exclusion Chromatography (SEC) : Separate high-molecular-weight byproducts (e.g., dimers) .

Advanced: How do cyclopropane substituents influence the compound’s electronic and steric properties?

Methodological Answer:

  • Electronic Effects : Cyclopropane’s ring strain increases electron density at the imidazo[1,2-b]pyrazole core, enhancing electrophilic substitution reactivity. DFT-derived Mulliken charges quantify this effect .
  • Steric Effects : X-ray crystallography reveals torsional strain from cyclopropylmethyl groups, which can hinder nucleophilic attack at the chloromethyl site .

Advanced: What are the best practices for designing experiments to explore novel derivatives of this compound?

Methodological Answer:

  • High-Throughput Screening (HTS) : Use automated platforms to test 100+ derivatives for biological activity, with DoE-guided synthesis .
  • Fragment-Based Design : Combine X-ray data with computational fragment docking to prioritize substituents with favorable binding poses .
  • Cryogenic Reaction Monitoring : Track intermediates via in situ IR or Raman spectroscopy to optimize reaction conditions .

Advanced: How can researchers assess the environmental impact of synthesizing this compound?

Methodological Answer:

  • Life Cycle Assessment (LCA) : Quantify waste generation and energy use across synthesis steps (e.g., solvent recovery efficiency) .
  • Green Chemistry Metrics : Calculate E-factor and atom economy to minimize hazardous byproducts (e.g., chlorinated waste) .
  • Ecotoxicology Assays : Test acute toxicity in Daphnia magna or algae to evaluate environmental risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(chloromethyl)-6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole
Reactant of Route 2
7-(chloromethyl)-6-cyclopropyl-1-(cyclopropylmethyl)-1H-imidazo[1,2-b]pyrazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.